molecular formula C45H53ClN10O10S B611388 TL13-12

TL13-12

Numéro de catalogue: B611388
Poids moléculaire: 961.5 g/mol
Clé InChI: WXNUIPVZMJMPNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TL13-12 est un dégradeur puissant et sélectif de la kinase du lymphome anaplasique (ALK), une tyrosine kinase réceptrice. This compound est particulièrement remarquable pour sa capacité à inhiber l'activité d'ALK avec une valeur de CI50 de 0,69 nM .

Applications De Recherche Scientifique

Introduction to TL 13-12

TL 13-12 is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.

Data Table: Key Properties of TL 13-12

PropertyValue
Compound TypePROTAC
Target ProteinAnaplastic Lymphoma Kinase (ALK)
DC50 in H3122 Cells10 nM
DC50 in Karpas 299 Cells180 nM
Maximum Degradation Time16 hours
SelectivityHigher selectivity for ALK over Aurora A kinase compared to TL 13-112

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In studies involving non-small cell lung cancer cell lines, TL 13-12 demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with TL 13-12 led to a marked decrease in cell viability and proliferation rates.

Findings:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.
  • Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.

Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)

TL 13-12 has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.

Findings:

  • Tumor Growth Inhibition : In vivo studies showed that tumors treated with TL 13-12 had significantly smaller volumes compared to control groups.
  • Survival Rates : Enhanced survival rates were recorded in animal models treated with TL 13-12 versus untreated controls.

Comparative Analysis with Other Compounds

When compared to other known degraders, such as TL 13-112, TL 13-12 exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:

Comparison Table: TL 13-12 vs. TL 13-112

CompoundTargetDC50 (nM) H3122DC50 (nM) Karpas 299Selectivity for ALK
TL 13-12ALK10180High
TL 13-112ALKNot specifiedNot specifiedModerate

Méthodes De Préparation

TL13-12 est synthétisé par conjugaison du TAE684, un inhibiteur d'ALK, et du ligand de la céréblone, le pomalidomide . La voie de synthèse comprend les étapes suivantes :

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Activité Biologique

TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of TL 13-12, supported by data tables, case studies, and detailed research findings.

TL 13-12 operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, TL 13-12 facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.

Key Features

  • Selectivity : TL 13-12 exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.
  • Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.
  • DC50 Values : The degradation concentration (DC50) values for TL 13-12 are reported as follows:
    • H3122 Cells : 10 nM
    • Karpas 299 Cells : 180 nM .

Biological Activity Data

The biological activity of TL 13-12 has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.

Induction Scores

In a study utilizing RKO cell lines with varying CRBN expression levels, TL 13-12 induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for TL 13-12 was found to be 0.999, indicating a strong CRBN-dependent bioactivity .

Cell LineInduction ScoreObservations
RKO CRBN OE0.999Drastic expansion observed
RKO CRBN KOLowLittle to no size change

Case Studies

  • Case Study on ALK-positive Lung Cancer :
    In a preclinical model involving ALK-positive lung cancer cell lines, treatment with TL 13-12 resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of TL 13-12 as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors.
  • Comparative Analysis with Other Degraders :
    A comparative study assessed TL 13-12 against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, TL 13-12 demonstrated superior selectivity and potency in cellular models .

Propriétés

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNUIPVZMJMPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClN10O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.